L-Leucine,N-(carboxymethyl)-L-phenylalanyl-
Overview
Description
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound composed of L-leucine and L-phenylalanine residues It is a derivative of the amino acid leucine, which is essential for protein synthesis and various metabolic functions
Mechanism of Action
Target of Action
The primary targets of L-Leucine, N-(carboxymethyl)-L-phenylalanyl- are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The compound interacts with its targets by switching its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine .
Biochemical Pathways
The compound affects the leucine-mediated signaling and metabolic processes inside cells such as mTOR . The acetylation of leucine bypasses LAT1, the rate-limiting step in these processes .
Pharmacokinetics
The compound exhibits lower affinity compared to LAT1 but has a higher capacity for uptake and distribution due to the ubiquitous tissue expression of MCT1 . This results in a higher bioavailability of the compound .
Result of Action
The result of the compound’s action is the enhanced activation of leucine-mediated signaling and metabolic processes inside cells . This is due to the bypassing of LAT1, the rate-limiting step in these processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the physiological pH , which influences the compound’s state (zwitterion or anion) . The compound’s interaction with its targets can also be influenced by the presence of other compounds that can compete for the same transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- typically involves the coupling of L-leucine and L-phenylalanine through peptide bond formation. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of L-leucine, facilitating its reaction with the amino group of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of bioactive peptides and as a precursor for various biochemical processes
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with similar structural features but different biological activities.
N-Acetyl-L-leucine: A modified amino acid with distinct pharmacological properties.
L-Leucine-N-carboxyanhydride: A derivative used in peptide synthesis.
Uniqueness
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is unique due to its specific combination of L-leucine and L-phenylalanine residues, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXIRJMLZJQIF-LMECJBHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595078 | |
Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81109-85-5 | |
Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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